Product packaging for 3,4-Tetradecadienoic acid(Cat. No.:CAS No. 112146-20-0)

3,4-Tetradecadienoic acid

Cat. No.: B14299309
CAS No.: 112146-20-0
M. Wt: 224.34 g/mol
InChI Key: PPGZINTUQYPGJL-UHFFFAOYSA-N
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Description

3,4-Tetradecadienoic acid is a synthetic, 14-carbon dienoic acid featuring a unique 3,4-dienoic structure with two adjacent double bonds in its carbon chain . This compound belongs to the broader class of dienoic acids, which are unsaturated carboxylic acids containing two double bonds that can be used as key intermediates in organic synthesis . The molecular formula of this fatty acid is C14H24O2 . As a research chemical, this compound serves as a valuable building block in synthetic organic chemistry. Its structure, particularly the conjugated allenic system that can be formed from 3,4-dienoates, makes it a candidate for studying cyclization reactions and developing novel synthetic methodologies . For instance, methyl tetradeca-3,4-dienoate, the methyl ester derivative of this acid (CAS 81981-10-4), has been utilized in synthetic routes, demonstrating the utility of the 3,4-dienoic acid scaffold in constructing complex molecules . Dienoic acids, in general, can undergo various chemical modifications, including polymerization, and are investigated for their potential in creating specialized materials . This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers can employ this compound as a standard in analytical studies using techniques like gas chromatography (GC) or mass spectrometry (MS), or as a starting material for the synthesis of more complex organic compounds, such as esters . It is essential for scientists working in fields like natural product synthesis, materials science, and the study of fatty acid metabolism and properties. Safety Notice: This product is labeled "For Research Use Only" (RUO). It is not intended for use in humans, animals, or as a drug, cosmetic, or food additive. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O2 B14299309 3,4-Tetradecadienoic acid CAS No. 112146-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112146-20-0

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10,12H,2-9,13H2,1H3,(H,15,16)

InChI Key

PPGZINTUQYPGJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=C=CCC(=O)O

Origin of Product

United States

Biological Occurrence and Isolation

Natural Presence of Tetradecadienoic Acid Derivatives

A prominent example of a naturally occurring tetradecadienoic acid derivative is 2,4-tetradecadienoic acid isobutyl amide . This compound has been isolated from the roots of Piper nigrum, commonly known as black pepper. oup.comsolubilityofthings.com It is one of several amides, including the well-known piperine, that contribute to the plant's chemical profile. oup.comasianpubs.org

Detailed chemical investigations of Piper nigrum extracts have successfully isolated and characterized this amide. asianpubs.orgoup.comsolubilityofthings.com The compound is described as oily yellow crystals with a melting point of 88-90 °C. asianpubs.orgsolubilityofthings.com Spectroscopic analyses, including UV, IR, and mass spectrometry, have been used to confirm its structure. asianpubs.orgsolubilityofthings.com

CompoundPlant SourceIsolated From
2,4-Tetradecadienoic Acid Isobutyl AmidePiper nigrumRoots

This interactive table summarizes the natural occurrence of the specified tetradecadienoic acid derivative.

Biosynthesis and Production by Microorganisms

Microorganisms, particularly yeasts, are known to produce a variety of fatty acid derivatives through biotransformation processes. One notable example involves an isomer of tetradecadienoic acid in the biosynthesis of flavor compounds.

The yeast Pichia guilliermondii has been shown to produce γ-decalactone, a valuable aroma compound, through the biotransformation of ricinoleic acid. atamanchemicals.com During this process, 8-hydroxy-3Z,5Z-tetradecadienoic acid has been identified as a transient intermediate. atamanchemicals.com Its formation is a key step in the β-oxidation pathway that shortens the carbon chain of ricinoleic acid to form the lactone precursor. atamanchemicals.com

The structural elucidation of this intermediate was achieved through a combination of NMR, IR, UV, and GC-MS experiments, confirming its identity and role in the biosynthetic pathway. atamanchemicals.com

MicroorganismSubstrateIntermediate CompoundProduct
Pichia guilliermondiiRicinoleic acid8-hydroxy-3Z,5Z-tetradecadienoic acidγ-Decalactone

This interactive table outlines the microbial biosynthesis involving a tetradecadienoic acid derivative.

Biosynthetic and Metabolic Pathways of Unsaturated Fatty Acids

Endogenous Synthesis of Polyunsaturated Fatty Acids in Eukaryotes

In eukaryotes, PUFAs can be synthesized through two primary independent pathways: the aerobic desaturase/elongase pathway and the anaerobic polyketide synthase (PKS) pathway. nih.govfrontiersin.orgnih.gov The more common aerobic pathway involves a series of enzymatic steps to introduce double bonds and extend the carbon chain of fatty acids. frontiersin.org

The synthesis of long-chain PUFAs from simpler precursors like palmitic or stearic acid is accomplished by two key sets of enzymes located in the endoplasmic reticulum: fatty acid elongases and desaturases. frontiersin.orgijs.si

Fatty Acid Desaturases: These enzymes introduce double bonds at specific positions in the fatty acyl chain. frontiersin.org The reaction requires molecular oxygen (O₂) and a reduced pyridine (B92270) nucleotide (typically NADH) and is catalyzed by a non-heme iron-containing enzyme. ijs.si Desaturases are classified based on their site of action. For instance, Δ9 desaturase creates a double bond between carbons 9 and 10, converting saturated fatty acids like stearic acid into monounsaturated fatty acids like oleic acid. ijs.sifrontiersin.org Other key desaturases, such as Δ12 and Δ15 desaturases, are responsible for converting oleic acid into linoleic acid and linoleic acid into α-linolenic acid, respectively. frontiersin.org

Fatty Acid Elongases: The elongation of fatty acid chains occurs through a four-step cycle that adds a two-carbon unit from malonyl-CoA to the acyl-CoA substrate. ijs.si This process is catalyzed by a multi-enzyme system. ijs.si The steps are:

Condensation: A fatty acyl-CoA condenses with malonyl-CoA to form a β-ketoacyl-CoA. This is the rate-limiting step. ijs.si

Reduction: The β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA, using NADPH as the electron donor. ijs.si

Dehydration: A water molecule is removed to create a trans-2-enoyl-CoA. ijs.si

Reduction: The enoyl-CoA is reduced by a second NADPH-dependent reductase to form the elongated saturated acyl-CoA. ijs.si

This cycle of desaturation and elongation is repeated to produce a variety of long-chain polyunsaturated fatty acids. agrilife.org

Table 1: Key Enzymes in Eukaryotic PUFA Synthesis

Enzyme Class Specific Enzyme Example Function Substrate Example Product Example
Desaturase Δ9 Desaturase Introduces a cis double bond at the 9th carbon position. Stearoyl-CoA (18:0) Oleoyl-CoA (18:1Δ⁹)
Desaturase Δ12 Desaturase Introduces a cis double bond at the 12th carbon position. Oleoyl-CoA (18:1Δ⁹) Linoleoyl-CoA (18:2Δ⁹,¹²)
Elongase ELOVL family Catalyzes the addition of two-carbon units to the fatty acid chain. Palmitoyl-CoA (16:0) Stearoyl-CoA (18:0)

Stereochemical Aspects of Enzymatic Unsaturated Fatty Acid Transformations

The stereochemistry of the double bonds introduced by desaturases is highly specific. Most common desaturases produce cis double bonds. However, some specialized desaturases can produce trans double bonds or catalyze complex rearrangements. dntb.gov.ua

A notable example of a complex enzymatic transformation is the 1,4-dehydrogenation reaction that converts a monoenoic fatty acid into a conjugated dienoic acid. This process is observed in the pheromone biosynthesis of the moth Spodoptera littoralis, which transforms (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. nih.govacs.orgresearchgate.net

Research using isotopically labeled substrates has elucidated the stereochemical mechanism of this reaction. nih.govnih.gov Key findings from these studies include:

The reaction involves the formal removal of two hydrogen atoms from carbons C-10 and C-13 of (Z)-11-tetradecenoic acid. nih.govacs.org

Stereochemical analysis showed that the enzyme specifically removes the pro-(R) hydrogen atom from C-10 and the pro-(R) hydrogen atom from C-13. nih.govacs.org

Kinetic studies using deuterium-labeled substrates revealed that the cleavage of the C10-H bond is the slow, rate-determining step in the reaction. nih.govacs.org

Based on this evidence, a two-step mechanism has been proposed:

A slow, initial cleavage of the C-10 pro-(R) hydrogen bond occurs, likely forming an unstable allylic intermediate. acs.orgnih.gov

This is followed by a rapid removal of the C-13 pro-(R) hydrogen, which happens concurrently with an electronic rearrangement to form the stable (E,E)-conjugated double bond system. acs.orgnih.gov

This desaturase is unusual because it results in the formation of (E)-configured double bonds, contrary to the more common desaturases that produce (Z)-bonds. nih.gov

Table 2: Stereochemical Details of (Z)-11-Tetradecenoic Acid Dehydrogenation

Substrate Enzyme Product Stereochemical Outcome Mechanistic Feature
(Z)-11-Tetradecenoic acid 1,4-Desaturase (E,E)-10,12-Tetradecadienoic acid Removal of C-10 pro-(R)-H and C-13 pro-(R)-H. nih.govacs.org Rate-limiting cleavage of C10-H bond. nih.govacs.org

General Fatty Acid Catabolism: Beta-Oxidation of Dienoic Acids

Fatty acids are broken down for energy production through a process called beta-oxidation, which occurs primarily in the mitochondria. dducollegedu.ac.inuoninevah.edu.iq This pathway sequentially cleaves two-carbon units from the carboxyl end of the fatty acyl-CoA molecule, producing acetyl-CoA, FADH₂, and NADH. uoninevah.edu.iq

The beta-oxidation of saturated fatty acids involves a cycle of four enzymatic reactions:

Dehydrogenation: An FAD-dependent acyl-CoA dehydrogenase creates a double bond between the α and β carbons. utah.edu

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

Dehydrogenation: An NAD⁺-dependent hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone.

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. mdpi.com

The catabolism of unsaturated fatty acids, including dienoic acids like 3,4-tetradecadienoic acid, requires additional enzymes to handle the pre-existing double bonds, which may be in the wrong position or configuration for the standard pathway enzymes. dducollegedu.ac.in For dienoic acids, two auxiliary enzymes are typically needed: an isomerase and a reductase. These enzymes work to rearrange the double bonds so that the standard beta-oxidation machinery can continue the degradation process. dducollegedu.ac.in

However, the breakdown of some dienoic acids can be impeded. For example, studies on the beta-oxidation of (9Z,11E,13S)-13-hydroxy-octadeca-9,11-dienoic acid showed that degradation proceeded for only two cycles before halting. nih.gov This suggests that certain structural features, such as a hydroxyl or oxo group on the fatty acid chain, can act as a barrier to complete beta-oxidation by the glyoxysomal enzymes. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
(E,E)-10,12-Tetradecadienoic acid
(Z)-11-Tetradecenoic acid
(9Z,11E,13S)-13-hydroxy-octadeca-9,11-dienoic acid
α-Linolenic acid
Acetyl-CoA
Linoleic acid
Malonyl-CoA
Oleic acid
Palmitic acid
Stearic acid

Chemical Synthesis Methodologies for Tetradecadienoic Acid Isomers

Strategies for Diene Systems in Fatty Acid Synthesis

The construction of conjugated diene systems within a fatty acid chain requires careful planning to control the stereochemistry of the resulting double bonds. Various methodologies have been developed to achieve this. One common approach involves the isomerization of acetylenic acids. For instance, the treatment of tetradecynoic acid isomers with the sodium salt of 1,2-diaminoethane can lead to the formation of (3E,5Z)- and (3E,5E)-3,5-tetradecadienoic acids. cdnsciencepub.com The position of the triple bond in the starting material influences the product distribution. cdnsciencepub.com

Another strategy is the rearrangement of other unsaturated systems. Alumina has been shown to promote the stereoselective rearrangement of ethyl 3,4-tridecadienoate to ethyl (2E,4Z)-2,4-tridecadienoate, which can then be further elaborated into the desired tetradecadienoic acid. rsc.orgoup.com Additionally, base-catalyzed isomerization of enynoic acids or their esters can yield mixtures of conjugated dienoic acids that can be separated. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Heck coupling, provide a powerful tool for forming carbon-carbon bonds and have been applied to the synthesis of dienoic acid intermediates. nih.gov Similarly, the Cadiot-Chodkiewicz cross-coupling of a terminal alkyne with a bromoalkyne is a key step in several syntheses, creating a diyne precursor that can be selectively reduced to the desired diene. rsc.orgrsc.orgresearchgate.net

Stereoselective and Stereospecific Synthesis of Defined Tetradecadienoic Acids

The biological importance of specific tetradecadienoic acid isomers, such as megatomic acid, has spurred the development of numerous stereoselective and stereospecific synthetic routes.

Synthesis of (3E,5Z)-3,5-Tetradecadienoic Acid (Megatomic Acid)

(3E,5Z)-3,5-Tetradecadienoic acid, known as megatomic acid, is the primary component of the sex attractant of the black carpet beetle, Attagenus megatoma. rsc.org Its synthesis has been approached through various routes.

One expeditious method reports a 97% stereoselective synthesis starting with the Cadiot-Chodkiewicz cross-coupling of 1-decyne (B165119) and 4-bromo-3-butyn-1-ol in the presence of copper(I) chloride. rsc.orgresearchgate.net The resulting diyne alcohol undergoes stereoselective reductions, followed by Jones oxidation to yield megatomic acid. rsc.orgrsc.orgresearchgate.net

Another approach involves the condensation of 1-decynylmagnesium bromide with acrolein, followed by conversion of the resulting alcohol to a mixture of allylic bromides and subsequent one-carbon homologation. rsc.org A different strategy utilizes the stereoselective rearrangement of ethyl 3,4-tridecadienoate to ethyl (2E,4Z)-2,4-tridecadienoate using alumina, followed by a carbon chain extension to achieve a 74% stereoselective synthesis of megatomic acid. oup.comresearchgate.net

Base-catalyzed isomerization has also been employed. The isomerization of 5-tetradecynoic acid using the sodium salt of 1,2-diaminoethane produced a 1:1 mixture of (3E,5Z)- and (3Z,5Z)-tetradecadienoic acid. rsc.org Similarly, isomerization of (2E,4E)-2,4-tetradecadienoate promoted by lithium diisopropylamide gave a mixture of (3E,5Z)- and (3Z,5Z)-tetradecadienoate. rsc.org

A summary of selected synthetic approaches for megatomic acid is presented below:

Starting MaterialsKey StepsStereoselectivity/YieldReference(s)
1-Decyne, 4-bromo-3-butyn-1-olCadiot–Chodkiewicz coupling, stereoselective reductions, Jones oxidation97% stereoselectivity rsc.orgrsc.orgresearchgate.net
Ethyl 3,4-tridecadienoateAlumina-promoted rearrangement, carbon chain extension74% stereoselectivity oup.comresearchgate.net
5-Tetradecynoic acidIsomerization with sodium salt of 1,2-diaminoethane1:1 mixture of (3E,5Z) and (3Z,5Z) isomers in 67% yield rsc.org
1-Decynylmagnesium bromide, acroleinCondensation, bromination, homologationMixture of isomers rsc.org

Synthesis of cis-3,cis-5- and trans-3,cis-5-Tetradecadienoic Acids

The cis-3,cis-5 and trans-3,cis-5 isomers of tetradecadienoic acid are pheromone components of dermestid beetles, including Attagenus elongatulus and A. megatoma. researchgate.netresearchgate.net

A key synthetic strategy for these isomers begins with the reaction of 1-decynylmagnesium bromide with 4-bromo-2-butenoic acid to form trans-2-tetradecen-5-ynoic acid. researchgate.netresearchgate.net This enynoic acid then undergoes alkali-induced isomerization to produce a mixture of cis-3- and trans-3-tetradecen-5-ynoic acids, which can be separated. researchgate.net

Subsequent reduction of the triple bond in these separated precursors yields the desired dienoic acids. For example, reduction of trans-3-tetradecen-5-ynoic acid with dicyclohexylborane (B74569) gives trans-3,cis-5-tetradecadienoic acid in 39% yield. researchgate.net A better yield (49%) for the conversion of cis-3-tetradecen-5-ynoic acid to cis-3,cis-5-tetradecadienoic acid was achieved through hydrogenation over a Lindlar catalyst. researchgate.netresearchgate.net Reduction of the corresponding methyl esters with reagents like disiamylborane (B86530) has also been reported. researchgate.netresearchgate.net

A stereospecific synthesis of (Z,Z)-3,5-tetradecadienoic acid has been described, starting with the coupling of 1-decyne and 3-butyn-1-ol (B147353) to create 3,5-tetradecadiyn-1-ol. Subsequent reduction of the diyne to (Z,Z)-3,5-tetradecadien-1-ol followed by oxidation furnished the desired acid. nih.gov

PrecursorReduction MethodProductYieldReference(s)
trans-3-Tetradecen-5-ynoic acidDicyclohexylboranetrans-3,cis-5-Tetradecadienoic acid39% researchgate.net
cis-3-Tetradecen-5-ynoic acidDicyclohexylboranecis-3,cis-5-Tetradecadienoic acid4% researchgate.netresearchgate.net
cis-3-Tetradecen-5-ynoic acidHydrogenation (Lindlar's catalyst)cis-3,cis-5-Tetradecadienoic acid49% researchgate.netresearchgate.net
Methyl cis-3-tetradecen-5-ynoateDisiamylboraneMethyl cis-3,cis-5-tetradecadienoate22% researchgate.netresearchgate.net

Application of Deuterium (B1214612) Labeling in Mechanistic Studies

Deuterium labeling is a powerful technique used to investigate the mechanisms of chemical and enzymatic reactions. In the context of tetradecadienoic acid synthesis and biosynthesis, deuterium-labeled compounds serve as probes to trace the fate of atoms and understand reaction pathways.

For instance, the enzymatic transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid has been studied using specifically deuterated tetradecanoic acids. ebi.ac.uknih.gov The preparation of these labeled probes involved multi-step syntheses, including reductions with sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄), and reduction of a conjugated triple bond with magnesium in deuterated methanol. ebi.ac.uknih.gov The results from these studies showed that the removal of a hydrogen atom from C10 is a slow, rate-determining step in the desaturase reaction. ebi.ac.uknih.gov

In another study, deuterium-labeled (5Z,8Z)-tetradeca-5,8-dienoic acid was used to investigate the biosynthesis of lipstatin. acs.org The incorporation of deuterium into the final product confirmed that the C14 fatty acid is a precursor in the biosynthetic pathway. acs.org Deuterated fatty acids have also been instrumental in elucidating the sex pheromone biosynthetic pathways in insects like Spodoptera littoralis, confirming the conversion of precursor acids into the final dienoic pheromone components. researchgate.net

Catalytic Reactions in Dienoic Acid Synthesis

Catalysis plays a pivotal role in the efficient and stereoselective synthesis of dienoic acids. Various catalytic systems, employing transition metals and other reagents, have been developed to facilitate key bond-forming and isomerization reactions.

Titanocene dichloride (Cp₂TiCl₂) has been used as a catalyst in the cross-cyclomagnesiation of 1,2-dienes. This reaction, sometimes referred to as the Dzhemilev reaction, is a key step in stereoselective approaches to Z,Z-dienoic acids. nih.govsciforum.netsciforum.net For example, the synthesis of (5Z,9Z)-tetradeca-5,9-dienedioic acid utilizes a Ti-catalyzed homo-cyclomagnesiation of a protected hepta-5,6-dien-1-ol. sciforum.net

Palladium catalysts are widely used in cross-coupling reactions. For instance, Pd(PPh₃)₄, in conjunction with copper(I) iodide (CuI), has been used to couple alkenyl moieties in the synthesis of conjugated dienes. researchgate.netdiva-portal.org The Heck coupling, another palladium-catalyzed reaction, has been employed to synthesize 2-hydroxy-6-ketohexa-2,4-dienoic acid intermediates. nih.gov

Copper(I) chloride (CuCl) is a crucial catalyst in the Cadiot-Chodkiewicz coupling reaction, which joins a terminal alkyne with a 1-bromoalkyne to form a 1,3-diyne system. rsc.orgrsc.orgresearchgate.net This diyne is a versatile intermediate that can be stereoselectively reduced to either (E,Z) or (Z,Z) conjugated dienes.

Lindlar's catalyst, a poisoned palladium catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), is famously used for the stereospecific syn-hydrogenation of alkynes to cis-alkenes. researchgate.netresearchgate.net This catalyst is essential for converting enynoic acid precursors into cis,cis-dienoic acids with high stereoselectivity. researchgate.netresearchgate.net

CatalystReaction TypeApplication in Dienoic Acid SynthesisReference(s)
Titanocene dichloride (Cp₂TiCl₂)CyclomagnesiationSynthesis of Z,Z-dienoic acids from 1,2-dienes nih.govsciforum.netsciforum.net
Palladium complexes (e.g., Pd(PPh₃)₄)Cross-coupling (e.g., Sonogashira, Heck)Formation of C-C bonds to construct the diene backbone nih.govresearchgate.netdiva-portal.org
Copper(I) chloride (CuCl)Cadiot-Chodkiewicz couplingSynthesis of 1,3-diyne precursors to conjugated dienes rsc.orgrsc.orgresearchgate.net
Lindlar's catalystAlkyne hydrogenationStereospecific reduction of alkynes to cis-alkenes researchgate.netresearchgate.net
Alumina (Al₂O₃)Isomerization/RearrangementStereoselective rearrangement of allenoates to conjugated dienoates rsc.orgoup.comresearchgate.net

Biological Roles and Functional Significance of Polyunsaturated Fatty Acids

Fundamental Cellular and Molecular Contributions

At the most basic level, PUFAs are integral to the structure and function of every cell. They are incorporated into the phospholipids (B1166683) that form the cell's membranes and can be released to act as precursors for potent signaling molecules.

Polyunsaturated fatty acids are fundamental components of the phospholipid bilayer that forms the outer boundary of cells and the membranes of internal organelles. The unique structure of fatty acids like the isomers of tetradecadienoic acid allows them to be integrated into these membranes, where they can significantly influence the membrane's physical properties. mdpi.comsmolecule.com The presence of double bonds introduces "kinks" or bends into the fatty acid chains. savemyexams.com These kinks prevent the fatty acids from packing together tightly, which increases the fluidity and flexibility of the membrane. savemyexams.comlipotype.com

This modulation of membrane fluidity is crucial for a variety of cellular functions. A more fluid membrane facilitates the movement of membrane proteins, which is essential for processes like cell signaling and transport of molecules across the membrane. mdpi.commpi-cbg.de The degree of unsaturation in membrane fatty acids can be adjusted by organisms to adapt to different conditions, such as temperature changes, to maintain optimal membrane function. savemyexams.comnih.gov While saturated fatty acids contribute to membrane stability, the incorporation of PUFAs ensures the dynamic and flexible nature required for a healthy cell. savemyexams.comlipotype.com

Eicosanoids are a class of potent signaling molecules that regulate a wide range of physiological processes, including inflammation, immunity, and blood pressure control. wikipedia.orgdergipark.org.tr These molecules are synthesized from 20-carbon (C20) polyunsaturated fatty acids that are released from membrane phospholipids. dergipark.org.trcreative-proteomics.com The term "eicosanoid" itself is derived from the Greek word "eicosa," meaning twenty. creative-proteomics.com

The primary precursors for the vast majority of eicosanoids in mammals are C20 PUFAs such as arachidonic acid (an omega-6 fatty acid) and eicosapentaenoic acid (EPA, an omega-3 fatty acid). wikipedia.orgnih.gov The biosynthesis of eicosanoids occurs through several major enzymatic pathways, including those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. creative-proteomics.commetwarebio.com The COX pathway produces prostanoids like prostaglandins (B1171923) and thromboxanes, while the LOX pathway generates leukotrienes and lipoxins. creative-proteomics.com

Given that tetradecadienoic acid is a 14-carbon (C14) fatty acid, it is not a direct precursor for the synthesis of the C20-based eicosanoids. wikipedia.orgcreative-proteomics.com The enzymatic machinery for eicosanoid production is highly specific to the 20-carbon chain length of its substrates. dergipark.org.tr However, fatty acids can undergo metabolic processes such as β-oxidation, which shortens the carbon chain, or elongation, which lengthens it. creative-proteomics.comlibretexts.org While there is evidence of a fungus, Mucor genevensis, biotransforming arachidonic acid into 3-hydroxy-5,8-tetradecadienoic acid, the primary and well-established pathway for eicosanoid synthesis relies on C20 precursors. nih.govasm.org

Integration into Cell Membrane Structures and Modulatory Effects

Inter-organismal Chemical Ecology

Beyond their intracellular roles, fatty acids and their derivatives are crucial in mediating interactions between organisms. In the field of chemical ecology, specific isomers of tetradecadienoic acid are recognized for their powerful role as pheromones, particularly as sex attractants in certain beetle species.

Several isomers of tetradecadienoic acid function as potent sex pheromones for beetles in the genus Attagenus, commonly known as carpet beetles. These semiochemicals are released by females to attract males for mating, playing a critical role in the reproductive success of the species. uni-bayreuth.deepdf.pub The biosynthesis of these pheromones in insects often involves the modification of common fatty acids, such as myristic acid (a C14 saturated fatty acid), through enzymatic desaturation to introduce double bonds. nih.gov

The specific geometry (cis/Z or trans/E) and position of the double bonds are critical for biological activity, ensuring species-specificity and preventing cross-attraction with other species. smolecule.com

Key research findings have identified specific isomers and their roles in different Attagenus species:

(3E,5Z)-3,5-Tetradecadienoic Acid: This isomer, also known as megatomoic acid, is the primary component of the sex pheromone produced by females of the black carpet beetle, Attagenus unicolor (also referred to as A. megatoma or A. piceus). uni-bayreuth.deepdf.pubrsc.org Synthetic versions of this compound have been shown to elicit strong electrophysiological and behavioral responses in males of the species. rsc.orgresearchgate.net

(3Z,5Z)-3,5-Tetradecadienoic Acid: The all-cis isomer has been identified as a sex pheromone component for the beetle Attagenus elongatulus. nih.gov Synthetic (3Z,5Z)-3,5-tetradecadienoic acid has been shown to provoke robust behavioral responses from A. elongatulus males, demonstrating its role in olfactory signaling. smolecule.com

The table below summarizes the pheromonal activity of these key tetradecadienoic acid isomers.

Chemical CompoundIsomerSpeciesPheromone Type
Megatomoic Acid(3E,5Z)-3,5-Tetradecadienoic acidAttagenus unicolor (Black Carpet Beetle)Female-produced sex attractant
(3Z,5Z)-3,5-Tetradecadienoic acid(3Z,5Z)-3,5-Tetradecadienoic acidAttagenus elongatulusFemale-produced sex attractant component

Advanced Analytical Characterization Techniques for Tetradecadienoic Acids

Chromatographic Separation Methods

Chromatographic techniques are fundamental to isolating 3,4-tetradecadienoic acid from complex biological matrices and for its quantification. Both liquid and gas chromatography, coupled with mass spectrometry, offer powerful tools for fatty acid analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Fatty Acid Profiling

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to traditional gas chromatography (GC) methods for fatty acid analysis. nih.gov This technique allows for the analysis of fatty acids in their free form, often requiring minimal sample derivatization, which can be a significant advantage. mdpi.com The use of reversed-phase chromatography, such as with a C8 or C18 column, coupled with an ion-pairing agent like tributylamine (B1682462) in a water-methanol gradient, enables the separation of a wide range of fatty acids, including long-chain and very-long-chain species. nih.gov

High-resolution mass spectrometry (HRMS), particularly with an Orbitrap mass analyzer, provides high sensitivity and selectivity, allowing for the detection and quantification of novel and low-abundance fatty acids. nih.govnih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for fatty acids, which typically produces the molecular ion with minimal fragmentation. nih.gov For enhanced sensitivity, chemical derivatization can be employed to improve the ionization efficiency of fatty acids. rsc.org

A study on the methanolic extract of Acalypha indica leaves utilized High-Resolution Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HR-LC/Q-TOF/MS) to identify its phytochemical profile, which included this compound. nih.gov This demonstrates the capability of LC-MS platforms in identifying specific allenoic acids within complex plant extracts. nih.govresearchgate.net The combination of LC with tandem mass spectrometry (MS/MS) further enhances specificity and allows for detailed structural characterization through fragmentation analysis. mdpi.com

Table 1: LC-MS Parameters for Fatty Acid Analysis

Parameter Description Reference
Chromatography Reversed-phase (C8 or C18 column) nih.gov
Mobile Phase Water-methanol gradient with 0.1% formic acid or an ion-pairing agent like tributylamine nih.govnih.gov
Ionization Electrospray Ionization (ESI), often in negative mode nih.gov
Mass Analyzer High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) nih.govnih.govnih.gov

| Derivatization | Optional, to enhance ionization efficiency | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the structural analysis of fatty acids. grafiati.commdpi.com A key requirement for GC-MS analysis of non-volatile compounds like fatty acids is derivatization to increase their volatility and thermal stability. mdpi.com Common derivatization methods include silylation, which converts the carboxylic acid group into a trimethylsilyl (B98337) (TMS) ester. mdpi.com

In a typical GC-MS analysis, a capillary column, such as an HP-5MS, is used for separation. mdpi.com The oven temperature is programmed to ramp up gradually to allow for the sequential elution of different fatty acid derivatives based on their boiling points and interactions with the stationary phase. mdpi.com Electron ionization (EI) is the most common ionization method in GC-MS, which bombards the molecules with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. d-nb.infochemguide.co.uk

The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The fragmentation pattern is crucial for elucidating the structure of the fatty acid, including the position of double bonds and other functional groups. For instance, the analysis of a methanolic extract of Acalypha indica leaves by GC-MS identified this compound as one of the constituents. nih.gov

Table 2: Typical GC-MS Conditions for Fatty Acid Analysis

Parameter Description Reference
Derivatization Required to increase volatility (e.g., silylation) mdpi.com
Column Capillary column (e.g., HP-5MS) mdpi.com
Injector Temperature Typically around 280 °C d-nb.info
Oven Program Temperature ramp (e.g., 60 °C to 280 °C) d-nb.info
Ionization Electron Ionization (EI) at 70 eV d-nb.info

| Detector Temperature | Typically around 280 °C | d-nb.info |

Spectroscopic Elucidation of Molecular Structures

Spectroscopic methods are indispensable for the definitive structural determination of organic molecules, including this compound. Nuclear magnetic resonance and mass spectrometry provide complementary information about the carbon skeleton, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including fatty acids. aocs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule. magritek.com

For allenoic acids, specific NMR signals are characteristic of the allene (B1206475) moiety. The sp-hybridized central carbon of the allene typically resonates at a very distinct downfield shift in the ¹³C NMR spectrum, while the sp²-hybridized carbons of the allene show signals in the olefinic region. aocs.org ¹H NMR spectra of allenoic acids would exhibit signals for the protons attached to the allene group, with their chemical shifts and coupling constants providing valuable information about their stereochemistry. magritek.com

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between protons and carbons, respectively. magritek.com These experiments are crucial for assembling the complete structure of a novel fatty acid. For example, a COSY spectrum can reveal the coupling between protons on adjacent carbons, allowing for the tracing of the carbon chain. magritek.com An HSQC spectrum correlates each proton with the carbon it is directly attached to, aiding in the assignment of both ¹H and ¹³C signals. magritek.com

Table 3: General ¹³C NMR Chemical Shift Ranges for Allenoic Acids

Functional Group Approximate Chemical Shift (ppm) Reference
Allenic C (sp) ~200 aocs.org
Allenic C (sp²) ~75-95 aocs.org
Carboxyl C=O ~170-180 aocs.org
Alkyl CH₂ ~20-40 aocs.org

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. creative-proteomics.com When coupled with fragmentation techniques, it becomes a powerful tool for structural elucidation. In the context of this compound, mass spectrometry can confirm its molecular formula (C₁₄H₂₄O₂) and provide clues about its structure through the analysis of its fragmentation pattern. nih.govcsic.esresearchgate.net

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo various fragmentation pathways. chemguide.co.uk For fatty acids, common fragmentations include α-cleavage, where the bond adjacent to the carbonyl group breaks, and McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the β-bond. libretexts.org

The presence of the allene group in this compound would likely lead to characteristic fragmentation patterns. Cleavage of bonds adjacent to the allene system could be a favorable process. While specific fragmentation data for this compound is not detailed in the provided results, the general principles of mass spectral fragmentation of unsaturated fatty acids would apply. creative-proteomics.com High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of their elemental composition. nih.gov

Isotopic Labeling Approaches for Metabolic and Reaction Mechanism Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. nih.gov By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C or deuterium), researchers can follow the labeled molecule through complex biological or chemical processes.

In the context of this compound, isotopic labeling could be used to study its biosynthesis. For instance, feeding an organism with ¹³C-labeled precursors and then analyzing the resulting fatty acids by LC-MS or NMR would reveal which precursors are incorporated into the this compound molecule. nih.gov This approach has been successfully used to elucidate lipid biosynthesis pathways in various organisms. nih.gov

Deuterium (B1214612) labeling is particularly useful for investigating reaction mechanisms. nih.gov For example, in studying the enzymatic or chemical reactions involving this compound, replacing specific hydrogen atoms with deuterium can help determine which C-H bonds are broken during the reaction. researchgate.nettubitak.gov.tr The kinetic isotope effect, where a reaction proceeds slower with the heavier isotope, can provide strong evidence for a particular reaction mechanism. nih.gov For instance, deuterium labeling experiments have been used to propose mechanisms for the hydrocyanation of allenes and to distinguish between allene and alkyne intermediates in elimination reactions. researchgate.nettubitak.gov.tr

While specific studies on the isotopic labeling of this compound were not found, the general methodologies are widely applicable to the study of allenoic acids and other fatty acids. dntb.gov.uaresearchgate.net

Emerging Research Frontiers for 3,4 Tetradecadienoic Acid

Exploration of Undiscovered Biological Activities

While specific biological activities of 3,4-tetradecadienoic acid are not extensively documented, research into the broader class of allenic lipids and related oxylipins provides a roadmap for future exploration. Oxylipins, which are oxygenated fatty acid derivatives, are well-established as crucial signaling molecules in plants, animals, and marine invertebrates, acting as stress mediators in auto- and paracrine fashions. mdpi.com

Research into analogous compounds suggests several promising areas of investigation for this compound:

Precursor to Signaling Molecules: In plants and mosses, allenic fatty acids are key intermediates in biosynthetic pathways that produce potent signaling molecules. nih.govoup.com For instance, the allene (B1206475) oxide synthase (AOS) pathway converts fatty acid hydroperoxides into unstable allene oxides, which are precursors to jasmonates and other cyclopentenones involved in defense and developmental regulation. oup.comnih.gov Research in maize has identified pathogen-induced cyclic oxylipins known as 'death acids' that derive from this pathway, highlighting the potential for discovering novel, defense-related compounds originating from allenic precursors. oup.comescholarship.org It is plausible that this compound could serve as a substrate for similar enzymatic transformations, leading to the formation of yet-to-be-discovered bioactive metabolites.

Antimicrobial and Antiviral Potential: Natural and synthetic compounds containing allene structures have demonstrated a range of pharmacological activities, including antimicrobial and antiviral effects. researchgate.net The unique stereochemistry and reactivity of the allene group could enable this compound to interact with microbial targets, a hypothesis supported by the known defensive roles of other plant-derived oxylipins. nih.gov

Role in Invertebrate Biology: In marine organisms like corals, fatty acids are transformed by fusion proteins with allene oxide synthase (AOS) domains, indicating that allenic lipids play a role in the biology of marine invertebrates. mdpi.com The exploration of this compound in these systems could uncover novel functions related to stress response or intercellular communication.

The table below summarizes the established biological roles of related oxylipins, suggesting potential research avenues for this compound.

Compound Class/Example Organism(s) Observed Biological Activity/Role Reference(s)
Jasmonates (e.g., Jasmonic Acid) PlantsHormone signaling, defense against herbivores, growth regulation. oup.com
12-oxo-phytodienoic acid (12-OPDA) Plants, MossesPrecursor to jasmonates, signaling molecule in its own right. oup.comnih.gov
"Death Acids" (e.g., 10-OPEA) MaizePhytotoxic, direct defense against fungal pathogens. escholarship.org
Volatile Oxylipins (C5/C6) MossesFormed upon wounding from fatty acid precursors. nih.gov
Allenic Lipids (General) VariousExhibit antimicrobial, antiviral, and cytotoxic activities. researchgate.net

Innovations in Synthetic Chemical Pathways

The efficient and stereoselective synthesis of allenic fatty acids like this compound is a significant challenge for organic chemists. The development of novel synthetic methods is crucial for producing sufficient quantities for biological testing and for creating structural analogs to probe structure-activity relationships. Recent innovations in organic synthesis offer powerful tools applicable to this target.

Modern synthetic strategies are moving beyond classical methods toward more efficient, catalytic, and selective reactions. Key areas of innovation include:

Copper-Catalyzed Reactions: Copper(I)-catalyzed methods have emerged as a robust approach for synthesizing substituted allenes. organic-chemistry.org These reactions can involve the coupling of terminal alkynes with various partners, such as N-tosylhydrazones or reactions with paraformaldehyde and an amine, offering good yields and tolerance for various functional groups. organic-chemistry.org A copper-catalyzed decarboxylative coupling has also been developed, providing a direct route to terminal allenes. organic-chemistry.org

Palladium-Catalyzed Eliminations: A powerful strategy for generating allenoates involves the palladium-catalyzed β-hydride elimination from (E)-enol triflates. This method is notable for its mild reaction conditions and the ability to access all four substitution patterns of allenoates from a single class of starting material. organic-chemistry.org

Olefination of Ketenes: In the presence of triphenylphosphine (B44618) (Ph₃P) and a catalytic amount of an iron complex, ketenes can react with ethyl diazoacetate (EDA) to produce allenes in high yields under neutral conditions. organic-chemistry.org The use of chiral phosphine (B1218219) ligands in such reactions opens the door to asymmetric synthesis, allowing for the selective production of a single enantiomer of a chiral allene. organic-chemistry.org

Rearrangement of Propargylic Intermediates: A one-step synthesis of allenes can be achieved from terminal alkynes and aldehydes using morpholine (B109124) as a base and ZnI₂ as a catalyst. This reaction proceeds through a propargylic amine intermediate that undergoes rearrangement to form the allene. organic-chemistry.org

The table below compares several modern synthetic approaches that could be adapted for the synthesis of this compound.

Synthetic Strategy Key Reagents/Catalysts Starting Materials Key Advantages Reference(s)
Cu-Catalyzed Coupling CuI, N-tosylhydrazones1-AlkynesOperationally simple, good functional group tolerance. organic-chemistry.org
Pd-Catalyzed β-Hydride Elimination Pd catalyst(E)-enol triflatesMild conditions, low catalyst loading, versatile for substitution patterns. organic-chemistry.org
Iron-Catalyzed Olefination Fe(TCP)Cl (cat.), Ph₃PKetenes, Ethyl diazoacetateNeutral conditions, high yields, potential for enantioselectivity. organic-chemistry.org
Zn-Catalyzed Rearrangement ZnI₂, MorpholineTerminal alkynes, AldehydesOne-step process, tolerates various functional groups. organic-chemistry.org
Organotitanium Chemistry Cp₂Ti[P(OEt)₃]₂1,1-dichloroalkenes, Aldehydes/KetonesFormation of allenes from readily available precursors. organic-chemistry.org

Advancements in Analytical Characterization Tools

The accurate identification and quantification of this compound in complex biological samples are critical for understanding its metabolism and function. Due to the typically low concentrations of signaling lipids and the presence of numerous structurally similar isomers, highly sensitive and specific analytical techniques are required. nih.gov The field of lipidomics has seen significant technological advancements that are well-suited for the challenges posed by allenic fatty acids.

Mass Spectrometry (MS): MS-based methods are the cornerstone of modern lipid analysis due to their high sensitivity, specificity, and throughput. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is an increasingly utilized tool for quantifying bioactive lipids. caymanchem.com The combination of chromatographic separation with the high specificity of MS/MS makes it an ideal technique for analyzing lipids in complex mixtures. mdpi.comcaymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has long been used for lipid analysis. While it often requires chemical derivatization of the analyte, it provides excellent resolution and sensitivity. caymanchem.com

High-Resolution Mass Spectrometry (HRMS): The development of high-resolution mass analyzers has greatly improved the performance of MS in lipid analysis, allowing for accurate mass measurements and elemental composition determination. mdpi.com Predicted collision cross-section (CCS) values, which can be calculated or measured, provide an additional dimension of characterization for identifying compounds like this compound. uni.lu

Raman Imaging: This spectroscopic technique offers the ability to perform high-resolution spatial measurements of lipids within single cells without the need for labels. nih.gov It provides chemical information based on the vibrational modes of molecules, making it a powerful tool for in-situ lipid analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structure elucidation of novel compounds. nih.gov While less sensitive than MS, it provides detailed information about the connectivity of atoms in a molecule, which is essential for identifying the precise structure of new metabolites derived from this compound. mdpi.com

The following table outlines the key features of advanced analytical tools applicable to the study of this compound.

Analytical Technique Principle Primary Application for this compound Advantages Reference(s)
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio analysis of parent and fragment ions.Quantification in biological fluids and tissues.High sensitivity, high specificity, high throughput. mdpi.comcaymanchem.com
GC-MS Chromatographic separation of volatile compounds followed by mass analysis.Detection and quantification, often after derivatization.High resolution, well-established methods. caymanchem.com
Raman Imaging Inelastic scattering of monochromatic light.Spatial mapping of lipids within single cells.Label-free, high spatial resolution, in-situ analysis. nih.gov
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Unambiguous structure elucidation of the parent compound and its metabolites.Provides detailed structural information. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing 3,4-tetradecadienoic acid, and how do experimental conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound derivatives, such as luminmycin analogs, involves nonribosomal peptide synthetase (NRPS) modules and hydroxylation steps. For instance, lysine 4-hydroxylase (encoded by genes like glbB) catalyzes the rate-limiting hydroxylation step in biosynthetic pathways . Optimizing promoter regions (e.g., using dReaMGE for simultaneous promoter replacements) can enhance transcription efficiency and yield . Key parameters include temperature (20–30°C), pH stability (6.5–7.5), and substrate concentration (1–5 mM). Purity is validated via HPLC with UV detection (λ = 210–230 nm) and NMR spectroscopy for structural confirmation.

Q. How can researchers characterize the stereochemical configuration of this compound isomers?

  • Methodological Answer : Stereochemical analysis requires a combination of chiral chromatography (e.g., chiral GC or HPLC with cellulose-based columns) and spectroscopic methods. Nuclear Overhauser Effect (NOE) correlations in 2D NMR (e.g., NOESY or ROESY) resolve double-bond geometry (e.g., Z vs. E configurations). For example, (3Z,5Z)-3,5-tetradecadienoic acid isomers are differentiated via distinct fragmentation patterns in HRMS/MS (e.g., m/z 272.14 and 464.31) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactivity with strong acids/alkalis and oxidizing agents, use nitrile gloves (EN 374-compliant) and fume hoods for ventilation . Avoid moisture and heat (>40°C) to prevent decomposition . In case of skin contact, rinse with water for 15 minutes and remove contaminated clothing. Store in airtight containers under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How do promoter engineering and transcriptional regulation affect the biosynthesis of this compound derivatives?

  • Methodological Answer : Dual promoter replacement (e.g., Papra promoters in glbB and glbC-glbF operons) can decouple rate-limiting hydroxylation from NRPS activity, enabling modular production of analogs like luminmycin F–I . Transcriptional profiling (RNA-seq) and qPCR validate promoter strength, while LC-MS monitors intermediate accumulation. Adjusting induction timing (e.g., IPTG or arabinose) further modulates flux through the pathway.

Q. What analytical challenges arise in distinguishing this compound from structurally similar fatty acids, and how are they resolved?

  • Methodological Answer : Co-elution in chromatography is mitigated via derivatization (e.g., pentafluorobenzyl esters for GC-MS) or tandem mass spectrometry. For instance, HRMS/MS distinguishes this compound (C₁₄:2) from dodecadienoic acids (C₁₂:2) via unique fragment ions (e.g., m/z 272.14 vs. 228.10) . Isotopic labeling (¹³C-glucose) tracks metabolic incorporation in complex mixtures.

Q. How should researchers design experiments to address contradictory data on the cytotoxicity of this compound derivatives?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., cell line sensitivity, exposure time). Standardize assays using ISO-certified cell lines (e.g., HEK-293 or HepG2) and include positive controls (e.g., doxorubicin). Dose-response curves (0.1–100 μM) with triplicate replicates improve reliability. Confounding factors (e.g., solvent toxicity from DMSO) are minimized by using ≤0.1% v/v . Meta-analyses of raw data (e.g., IC₅₀ values from public repositories) identify trends across studies.

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in biological assays?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values. Assess goodness-of-fit via R² (>0.95) and residual plots. For multi-group comparisons (e.g., wild-type vs. mutant strains), apply ANOVA with Tukey’s post-hoc test. Report confidence intervals (95%) and effect sizes (Cohen’s d) .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer : Publish detailed step-by-step protocols with exact molar ratios, reaction times, and purification thresholds (e.g., ≥95% purity by HPLC). Interlaboratory validation via ring trials ensures robustness. For example, replicate syntheses in three independent labs with identical equipment (e.g., Büchi R-300 reactors) and batch-tested reagents .

Data Presentation Guidelines

Analytical Technique Purpose Key Parameters
HPLC-UV/ELSDPurity assessmentColumn: C18, 5 μm; Flow: 1 mL/min; λ = 210 nm
HRMS/MSStructural elucidationResolution: 70,000; Collision energy: 20–35 eV
¹H/¹³C NMRStereochemical confirmationSolvent: CDCl₃; Reference: TMS (δ 0.0 ppm)

This table summarizes critical methods for characterizing this compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.